2-(2-Oxopentyl)-1,3-oxathiolan-4-yl acetate
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Description
Scientific Research Applications
Methoxycarbonylcarbene Insertion into Oxathiolane Rings
The insertion of methoxycarbonylcarbene into 1,3-oxathiolane rings, facilitated by Rh2(OAc)4, results in the expansion of the ring to 1,4-oxathiane-3-carboxylates. This process involves the formation of sulfur ylides, which undergo Stevens rearrangement, competing with [2,3]-C–C-sigmatropic rearrangement and intramolecular fragmentation. Specifically, in 2-styryl-substituted oxathiolanes, subsequent ring expansion occurs, highlighting a method for the structural modification of oxathiolane derivatives (Stepakov et al., 2006).
Synthesis of Novel Oxathiolane Precursors
1,3-Oxathiolanes have been synthesized through electrochemical chemoselective α-acetoxylation of β′-hydroxy sulfides, leading to 4-acetoxy-1,3-oxathiolanes. These compounds serve as precursors for 2′,3′-dideoxy-3′-oxa-4′-thioribonucleosides, showcasing the role of oxathiolane derivatives in nucleoside analog synthesis (Nokami et al., 1995).
Conversion of Oxathiolanes to Oxathianes
Substituted 1,3-oxathiolanes have been converted to 1,4-oxathianes using ethyl (triethylsilyl)diazoacetate in the presence of a copper catalyst. This one-carbon ring expansion leads to 3-triethylsilyl-1,4-oxathiane-3-carboxylates, demonstrating a method for ring size alteration and functional group introduction in oxathiolane chemistry (Ioannou et al., 2005).
Regio- and Diastereoselective Introduction of α-Mercaptoacetic Units
The Morita–Baylis–Hillman acetates' exposure to mercaptoacetyl transfer agent, 2-methyl-2-phenyl-1,3-oxathiolan-5-one, in the presence of 1,4-diazabicyclo[2.2.2]octane enables regio- and stereoselective allylic substitution. This tandem SN2′–SN2′ mechanism produces α-mercapto acids and amides from 1,3-oxathiolan derivatives, highlighting the synthetic utility of oxathiolanes in constructing functionally rich molecules (Yadav & Rai, 2009).
properties
IUPAC Name |
[2-(2-oxopentyl)-1,3-oxathiolan-4-yl] acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O4S/c1-3-4-8(12)5-9-13-6-10(15-9)14-7(2)11/h9-10H,3-6H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVOKHIMPUKEFNE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)CC1OCC(S1)OC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
143446-73-5 |
Source
|
Record name | 5-acetoxy-2-(R,S)butyryloxymethyl-1,3-oxathiolane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.103.178 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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